N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide
Overview
Description
N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has a unique structure that combines a benzamide core with a phenylacetyl group and a methoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide, phenylacetic acid, and 2-methoxyethanol.
Acylation Reaction: The phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with 2-aminobenzamide to form the intermediate N-(2-aminobenzoyl)phenylacetamide.
Etherification: The intermediate is then subjected to etherification with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The phenylacetyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group may yield 2-methoxyacetaldehyde or 2-methoxyacetic acid, while reduction of the benzamide core may produce 2-aminobenzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The phenylacetyl group may facilitate binding to enzymes or receptors, while the methoxyethyl substituent can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-aminobenzamide: Lacks the phenylacetyl group, which may result in different biological activities.
N-(2-ethoxyethyl)-2-[(phenylacetyl)amino]benzamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl, potentially affecting its chemical properties and reactivity.
N-(2-methoxyethyl)-2-[(acetyl)amino]benzamide: Contains an acetyl group instead of phenylacetyl, which may alter its pharmacological profile.
Uniqueness
N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(2-phenylacetyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-12-11-19-18(22)15-9-5-6-10-16(15)20-17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKBFNFBTWFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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